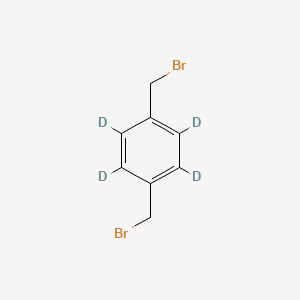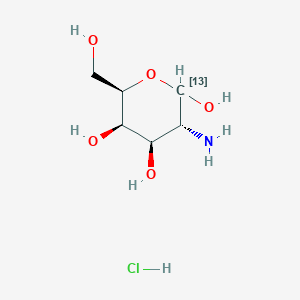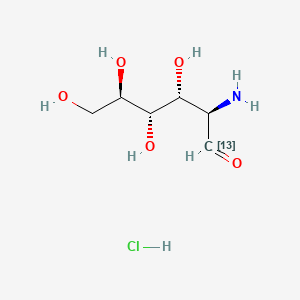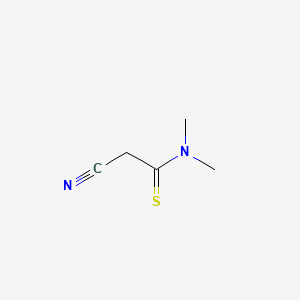
1,4-Di(bromomethyl)benzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Di(bromomethyl)benzene-d4” is a chemical compound with the molecular formula C8H4D4Br2 . It is a white solid that is soluble in dichloromethane and methanol . The compound has a molecular weight of 267.98 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two bromomethyl groups attached at the 1 and 4 positions . The compound also contains four deuterium atoms .
Physical and Chemical Properties Analysis
“this compound” has a boiling point of 245.0±0.0 °C at 760 mmHg and a density of 1.8±0.1 g/cm3 . As mentioned earlier, it is soluble in dichloromethane and methanol .
Scientific Research Applications
X-Ray Structure Determinations and Interactions
Research on bromo- and bromomethyl-substituted benzenes, including derivatives similar to 1,4-Di(bromomethyl)benzene-d4, has provided critical insights into the nature of halogen interactions in crystalline structures. These studies reveal the importance of Br···Br interactions and C–H···Br hydrogen bonds in determining the packing motifs of these compounds, showcasing their potential in designing materials with specific structural properties (Jones, Kuś, & Dix, 2012).
Electrosynthetic Applications
The electrochemical reduction of bromomethylbenzene derivatives in the presence of hydroquinones demonstrates a green, convergent approach to Diels–Alder reactions. This method highlights the potential of such compounds in electro-synthetic applications, offering a pathway to synthesize complex organic molecules with high yield, selectivity, and environmental friendliness (Habibi, Pakravan, & Nematollahi, 2014).
Computational Studies on Molecular Orbitals and UV-Vis Spectra
Theoretical studies on dibromobenzenes, including configurations similar to this compound, have elucidated the electronic properties of these molecules. These investigations provide insights into their reactivity, electronic structure, and potential applications in materials science, particularly in designing molecules with specific optical properties (Wang, Hsu, Huang, & Lo, 2013).
Polyphenylene and Fullerene Polymers
Research into the synthesis and characterization of polyphenylenes using bromomethylbenzene derivatives as initiators or components highlights their importance in creating novel polymeric materials. These studies are crucial for the development of materials with potential applications in photovoltaics, electronics, and as components in nanotechnological devices (Cianga & Yagcı, 2002).
Novel Sulfur Bridged Cyclic Compounds
The synthesis of sulfur-bridged cyclic compounds from dibromomethylbenzene derivatives opens new avenues in the design of molecules with unique properties. These compounds have potential applications in materials science, particularly in the creation of novel cyclic structures with specific electronic and structural characteristics (Braverman, Cherkinsky, Birsa, Tichman, & Goldberg, 2001).
Safety and Hazards
While specific safety and hazard information for “1,4-Di(bromomethyl)benzene-d4” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])CBr)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)
![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)


![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)
